Propargyl-PEG4-sulfonic acid
Overview
Description
Propargyl-PEG4-sulfonic acid is a polyethylene glycol (PEG) derivative that contains a propargyl group and a sulfonic acid group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media .
Mechanism of Action
Target of Action
Propargyl-PEG4-sulfonic acid is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the synthesis process of PROTACs .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs, which are synthesized using this compound, exploit this system to selectively degrade target proteins .
Pharmacokinetics
The compound is a peg-based protac linker , and PEGylation is known to improve the solubility and stability of drugs, potentially enhancing their bioavailability .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This is achieved through the synthesis of PROTACs, which recruit an E3 ubiquitin ligase to the target protein, leading to its degradation .
Action Environment
Environmental factors that could influence the action of this compound include conditions that affect the stability of the compound and the efficiency of the click chemistry reaction. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry . Additionally, the compound should be stored under recommended conditions to maintain its stability .
Biochemical Analysis
Biochemical Properties
The propargyl group in Propargyl-PEG4-Sulfonic acid can interact with azide-bearing compounds or biomolecules . This interaction occurs via copper-catalyzed azide-alkyne Click Chemistry, resulting in a stable triazole linkage . This reaction is highly specific and efficient, making this compound a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cells are largely determined by the biomolecules it is conjugated to through the Click Chemistry reaction. The hydrophilic PEG spacer can enhance the solubility of these conjugates in aqueous media, potentially influencing their cellular uptake and distribution .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily based on its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This reaction can be used to modify proteins, nucleic acids, and other biomolecules, influencing their function at the molecular level.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be influenced by the biomolecules it is conjugated to. The hydrophilic PEG spacer could enhance the solubility of these conjugates in aqueous media, potentially influencing their cellular uptake and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG4-sulfonic acid is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by the introduction of a sulfonic acid group. The synthesis typically involves the following steps:
PEGylation: The PEG chain is functionalized with a propargyl group.
Sulfonation: The propargyl-PEG intermediate is then sulfonated to introduce the sulfonic acid group.
The reaction conditions often involve the use of copper catalysts for the click chemistry step and specific reagents for the sulfonation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG4-sulfonic acid undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Substitution Reactions: The sulfonic acid group can participate in various substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Nucleophiles: Used in substitution reactions involving the sulfonic acid group.
Major Products
Triazole Linkages: Formed from click chemistry reactions.
Substituted Sulfonic Acids: Resulting from substitution reactions.
Scientific Research Applications
Propargyl-PEG4-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to link biomolecules for various studies.
Medicine: Utilized in the development of drug delivery systems and as a linker in antibody-drug conjugates.
Industry: Applied in the synthesis of polymers and other materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG4-acid: Contains a propargyl group and a carboxylic acid group.
Propargyl-PEG1-acid: A shorter PEG chain with a propargyl group and a carboxylic acid group.
Propargyl-PEG6-acid: A longer PEG chain with a propargyl group and a carboxylic acid group.
Uniqueness
Propargyl-PEG4-sulfonic acid is unique due to its combination of a propargyl group and a sulfonic acid group, which provides distinct reactivity and solubility properties. The sulfonic acid group enhances its solubility in aqueous media, making it particularly useful in biological and medicinal applications .
Properties
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O7S/c1-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19(12,13)14/h1H,3-11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJYOZNIORDONJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250516 | |
Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-29-7 | |
Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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